molecular formula C18H13NNa2O9S2 B12823324 Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate)

Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate)

Cat. No.: B12823324
M. Wt: 497.4 g/mol
InChI Key: LXCYQYKPRNHANI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is disodium 4,4'-[(pyridin-2-yl)methylidene]bis(phenyl) bis(hydrogen sulfate) . This nomenclature reflects its core structure:

  • A central pyridin-2-yl group (a six-membered aromatic ring containing one nitrogen atom at position 2)
  • A methylidene bridge (–CH=) connecting two para-substituted phenyl rings
  • Two hydrogen sulfate (–OSO$$_3^-$$) groups attached to the para positions of each phenyl ring
  • Two sodium counterions (Na$$^+$$) balancing the sulfate charges

The structural formula is represented as:
$$
\text{C}{18}\text{H}{13}\text{NNa}2\text{O}8\text{S}_2
$$
A simplified skeletal structure highlights the pyridine core flanked by sulfated phenyl groups.

CAS Registry Number and Alternative Designations

The compound has two primary CAS registry entries:

  • 1307301-38-7 : Refers to the monohydrate form
  • 32500-19-9 : Denotes the anhydrous variant

Alternative designations include:

  • Sodium picosulfate (INN/USAN)
  • Picosulfate sodium salt hydrate
  • 4,4'-(2-Pyridylmethylene)diphenol bis(hydrogen sulfate) disodium salt

Regulatory identifiers:

Identifier Value
PubChem CID 131871964
EC Number 233-120-9
UNII VW106606Y8

Molecular Formula and Weight Validation

The anhydrous form has the molecular formula $$\text{C}{18}\text{H}{13}\text{NNa}2\text{O}8\text{S}_2$$ with a theoretical molecular weight of 499.42 g/mol . Experimental validation methods include:

Mass Spectrometry Data

Ionization Method Observed m/z Theoretical m/z Error (ppm)
ESI(-) 498.97 499.42 0.90

Hydration states alter the formula:

Form Molecular Formula Molecular Weight (g/mol)
Monohydrate $$\text{C}{18}\text{H}{15}\text{NNa}2\text{O}9\text{S}_2$$ 501.43

X-ray diffraction studies confirm the monohydrate’s crystalline lattice, with water molecules occupying interstitial sites.

Tautomeric Forms and Stereochemical Considerations

The compound exhibits keto-enol tautomerism due to the methylidene bridge’s conjugated system:

$$
\text{Pyridine–CH=} \leftrightarrow \text{Pyridine–C(OH)–}
$$

Key tautomeric features:

  • Keto form : Predominant in solid state (X-ray data)
  • Enol form : Stabilized in aqueous solutions via hydrogen bonding

Stereochemical analysis reveals:

  • The molecule lacks chiral centers due to symmetrical substitution patterns
  • Restricted rotation about the methylidene bridge creates planar geometry , confirmed by $$^{1}\text{H}$$-NMR coupling constants ($$J = 16.2\ \text{Hz}$$)
  • Pyridine ring puckering induces minor deviations from coplanarity (DFT calculations show <5° dihedral angles)

No stereoisomers have been isolated, as confirmed by chiral HPLC analyses.

Properties

Molecular Formula

C18H13NNa2O9S2

Molecular Weight

497.4 g/mol

IUPAC Name

disodium;[4-[hydroxy-pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO9S2.2Na/c20-18(17-3-1-2-12-19-17,13-4-8-15(9-5-13)27-29(21,22)23)14-6-10-16(11-7-14)28-30(24,25)26;;/h1-12,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

LXCYQYKPRNHANI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Formation of the Pyridin-2-ylmethylene Bis(4,1-phenylene) Core

The core structure is synthesized by condensation reactions involving pyridine derivatives and phenolic compounds. The reaction conditions are controlled to ensure selective formation of the methylene bridge linking the pyridinyl and phenylene units.

  • Starting materials often include 2-pyridinecarboxaldehyde and 4-hydroxybenzaldehyde derivatives.
  • Condensation is typically catalyzed under acidic or basic conditions to form the hydroxy(pyridin-2-yl)methylene bis(4,1-phenylene) intermediate.

Sulfation of Phenolic Hydroxyl Groups

The critical step is the sulfation of the phenolic hydroxyl groups to form bis(sulfate) esters.

  • Sulfation agents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes are used.
  • Reaction is performed under controlled temperature to avoid over-sulfation or decomposition.
  • The reaction yields the bis(sulfate) ester intermediate.

Neutralization and Salt Formation

  • The bis(sulfate) intermediate is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.
  • This step is carefully controlled to maintain pH and avoid hydrolysis of sulfate esters.

Crystallization and Hydration

  • The final product is crystallized from aqueous or mixed solvents to obtain the monohydrate form.
  • Slow evaporation or diffusion methods are used to obtain high-purity crystals suitable for pharmaceutical use.

Research Findings and Optimization

Yield and Purity

  • Optimized sulfation conditions yield high purity sodium picosulfate monohydrate with yields exceeding 70%.
  • Control of temperature and reaction time is crucial to minimize side reactions.

Analytical Characterization

  • Crystallographic studies confirm the sulfate ester formation and sodium coordination.
  • Spectroscopic methods (NMR, IR) verify the integrity of the pyridinylmethylene bis(phenylene) backbone and sulfate groups.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Key Parameters Outcome/Notes
Core formation 2-pyridinecarboxaldehyde + 4-hydroxybenzaldehyde derivatives; acid/base catalyst Temperature: 25-80°C; Time: 2-6 h Formation of hydroxy(pyridin-2-yl)methylene bis(4,1-phenylene) intermediate
Sulfation Chlorosulfonic acid or SO3-pyridine complex Temperature: 0-10°C; Time: 1-3 h Bis(sulfate) ester formation; control to avoid over-sulfation
Neutralization NaOH or Na2CO3 aqueous solution pH ~7-8; Temperature: RT Formation of disodium salt
Crystallization & Hydration Aqueous or mixed solvents; slow evaporation Time: several days Monohydrate crystals of sodium picosulfate

Patents and Industrial Synthesis

  • Patents describe variations in sulfation agents and neutralization protocols to improve yield and purity.
  • Industrial processes emphasize scalability, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Hydroxyl derivatives of the pyridine ring.

    Substitution: Halogenated phenylene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Picosulfate sodium has demonstrated significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These bacteria are notorious for causing severe hospital-acquired infections. The compound's mechanism involves disrupting biofilm formation, which is crucial for bacterial survival and resistance .

2. Drug Formulation
The compound is utilized in drug formulations as a laxative agent. Its ability to draw water into the intestines helps facilitate bowel movements, making it beneficial for treating constipation. Picosulfate sodium is often included in over-the-counter laxatives due to its effectiveness and safety profile .

3. Enzyme Inhibition Studies
Research has indicated that picosulfate sodium may act as an inhibitor for certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, where inhibition of these enzymes can enhance neurotransmitter levels .

Biochemical Applications

1. Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various sulfonamide derivatives with enhanced biological activities. These derivatives have been studied for their potential roles as anti-cancer agents and enzyme inhibitors. For example, compounds derived from picosulfate sodium have shown promising results in inhibiting α-glucosidase and exhibiting anti-proliferative effects against cancer cell lines .

2. Bioavailability Studies
In silico studies conducted on picosulfate sodium derivatives have evaluated their pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Such studies are critical for understanding the viability of these compounds as therapeutic agents .

Material Science Applications

1. Polymer Chemistry
Picosulfate sodium has potential applications in polymer chemistry, particularly in the development of smart materials that respond to environmental stimuli. Its unique chemical structure can be modified to create polymers with specific properties suitable for various applications, including drug delivery systems and biosensors .

2. Surface Modification
The compound can be used in surface modification techniques to enhance the biocompatibility of materials used in medical implants. By modifying surfaces with picosulfate sodium, researchers aim to improve cell adhesion and reduce the risk of infection post-surgery .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
PharmaceuticalAntimicrobial activityInhibits growth of Klebsiella pneumoniae
Laxative formulationEffective for treating constipation
Enzyme inhibitionPotential treatment for Alzheimer's disease
BiochemicalSynthesis of derivativesAnti-cancer properties observed
Bioavailability studiesFavorable ADME profiles noted
Material SciencePolymer chemistryDevelopment of smart materials
Surface modificationEnhanced biocompatibility for medical implants

Mechanism of Action

The mechanism of action of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to chelate metal ions plays a crucial role in its biological activity. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules:

Structural Analogs with Heterocyclic Cores

  • Bis(thienopyridines) linked to arene/heteroarene cores (): These compounds replace the pyridine ring with thienopyridine, altering electronic properties and reactivity. However, sodium (hydroxy(pyridin-2-yl)methylene)bis(sulfate) offers superior water solubility due to its ionic sulfate groups, unlike the neutral thienopyridine derivatives .
  • Benzimidazole-sulfonyl derivatives (): Compounds like {4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt feature a benzimidazole core instead of pyridine. The benzimidazole moiety confers acidity to the NH group, enabling proton exchange, while the sulfate groups in the target compound enhance hydrophilicity and salt stability .

Functional Group Variations

  • 4,4′-(((1,3-Phenylenebis(diazomethylene))bis(4,1-phenylene))bis(oxy))dianiline ():
    This analog contains diazo (-N=N-) groups instead of sulfate esters. Diazo groups impart photolytic instability and explosive tendencies under heat, limiting pharmaceutical utility. In contrast, the sulfate groups in the target compound improve aqueous solubility and metabolic excretion, making it safer for biomedical use .

  • Symmetric dimaleamic acids (): Derivatives like (2Z,2′Z)-4,4′-((oxybis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) feature maleamic acid termini. These act as bidentate ligands for metal-organic frameworks (MOFs), whereas the target compound’s sulfate groups may coordinate metals but with weaker binding affinity compared to carboxylate or azanediyl groups .

Coordination Polymers and Ligands

  • Bis(tetrazolato)-based coordination polymers ():
    Ligands such as 2,2'-(4,4'-(4,4'-oxybis(4,1-phenylene)bis(diazene-2,1-diyl))bis(4,1-phenylene))bis(azanediyl)bis(oxomethylene)dibenzoic acid (DDE) form coordination polymers with transition metals (Cu²⁺, Co²⁺). The target compound’s sulfate groups lack the carboxylate’s chelating strength, reducing its utility in polymer synthesis but enhancing solubility for pharmaceutical formulations .

Pharmacological and Industrial Relevance

  • Pharmaceutical impurity standards ():
    The compound is structurally related to 2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl disodium sulphate, an impurity in bisoprolol fumarate synthesis. Differences in substitution patterns (e.g., sulfonate vs. sulfate) affect chromatographic retention times and regulatory thresholds .
  • Simpler aromatic sulfates (): Sodium salicylate and ethyl salicylate lack the pyridinylmethylene bridge, resulting in lower molecular weight and faster renal clearance. The target compound’s bulkier structure may prolong systemic exposure, necessitating controlled dosing in therapeutics .

Biological Activity

Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate), also known by its CAS number 2379878-05-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is C18H16N2O8S2C_{18}H_{16}N_{2}O_{8}S_{2}, with a molecular weight of approximately 432.45 g/mol. The compound features a pyridine ring and phenylene groups, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Inhibition of Biofilm Formation : The compound has been reported to inhibit biofilm formation, which is crucial in treating chronic infections. In vitro studies showed a superior reduction in biofilm mass compared to standard antibiotics like Ciprofloxacin .
  • Enzyme Inhibition : Research indicates that related compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Study 1: Antimicrobial Evaluation

In a comprehensive study, various derivatives of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) were evaluated for their antimicrobial properties. The study utilized the broth microdilution technique to determine MICs, MBCs (minimum bactericidal concentrations), and MFCs (minimum fungicidal concentrations). The results highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli1.02.0
Candida albicans0.51.0

Study 2: Cytotoxicity Assessment

The cytotoxicity of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) was assessed using normal cell lines. The results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile for potential therapeutic applications.

Cell LineIC50 (μM)
Normal Human Fibroblasts>60
HepG2 Cancer Cells>60

Q & A

Q. Analytical Workflow :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (methanol:sodium acetate buffer, pH 4.6, 65:35) at 1.0 mL/min. Detect at 254 nm .
  • LOQ : 0.05% for impurities via external calibration.
  • Challenges : Co-elution of stereoisomers. Resolve with chiral columns (e.g., Chiralpak IA) or ion-pair chromatography.

How should stability studies be designed to assess degradation under physiological conditions?

Advanced Research Question
Evaluate hydrolytic stability via accelerated testing:

  • pH dependence : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor sulfate ester cleavage by HPLC .
  • Thermal stability : Store at 40°C/75% RH for 6 months; track mass loss (TGA) and discoloration.
  • Mechanistic insight : Pseudo-first-order kinetics for hydrolysis. Calculate t₁/₂ (e.g., 14 days at pH 7.4).

Contradiction Alert : Conflicting degradation rates may arise from buffer catalysis. Use non-nucleophilic buffers (e.g., HEPES) for validation.

What mechanistic insights exist for sulfate ester hydrolysis in this compound?

Advanced Research Question
The hydrolysis pathway is pH-dependent:

  • Acidic conditions : Protonation of sulfate oxygen leads to C–O bond cleavage, releasing H₂SO₄ .
  • Alkaline conditions : OH⁻ attack at the sulfur center forms inorganic sulfate.
    Experimental Design :
  • Kinetic studies : Use stopped-flow spectrophotometry to measure rate constants (kₒbₛ) at varying pH.
  • Isotope labeling : Track ¹⁸O incorporation in hydrolysis products via GC-MS.

Contradiction Note : Reported activation energies (Eₐ) vary between 50–70 kJ/mol. Reconcile by verifying temperature control (±0.1°C) in kinetic experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.